molecular formula C6H10O6 B13761394 Ethylene bis(hydroxyacetate) CAS No. 52767-61-0

Ethylene bis(hydroxyacetate)

Cat. No.: B13761394
CAS No.: 52767-61-0
M. Wt: 178.14 g/mol
InChI Key: KCZIRQGMWBGPRP-UHFFFAOYSA-N
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Description

Ethylene bis(hydroxyacetate) (CAS No.: 52767-61-0; EC No.: 258-165-1) is a diester compound derived from ethylene glycol and hydroxyacetic acid. Its molecular structure consists of two hydroxyacetate groups linked by an ethylene bridge.

Properties

CAS No.

52767-61-0

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

2-(2-hydroxyacetyl)oxyethyl 2-hydroxyacetate

InChI

InChI=1S/C6H10O6/c7-3-5(9)11-1-2-12-6(10)4-8/h7-8H,1-4H2

InChI Key

KCZIRQGMWBGPRP-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CO)OC(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene bis(hydroxyacetate) can be synthesized through the esterification of ethylene glycol with glycolic acid. The reaction typically involves heating ethylene glycol and glycolic acid in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction conditions include maintaining a temperature of around 100-120°C and removing water formed during the reaction to drive the equilibrium towards the product .

Industrial Production Methods

In an industrial setting, the production of ethylene bis(hydroxyacetate) follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous reactor with efficient removal of water and by-products. The use of high-purity reactants and optimized reaction conditions ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Esterification with Alcohols

EBHA reacts with alcohols (R-OH) to form longer-chain esters, releasing water :
HOOC-CH₂-O-CH₂-CH₂-O-CH₂-COOH + 2 R-OH → R-OOC-CH₂-O-CH₂-CH₂-O-CH₂-COO-R + 2 H₂O

Experimental conditions and yields for esterification with select alcohols :

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
n-ButanolH₂SO₄120685
n-OctanolNone150292
Ethylene glycolH₃PO₄180478

Higher alcohols (e.g., n-octanol) achieve near-quantitative yields due to reduced steric hindrance .

Hydrolysis Reactions

EBHA undergoes hydrolysis in acidic or basic media, regenerating glycolic acid:
HOOC-CH₂-O-CH₂-CH₂-O-CH₂-COOH + 2 H₂O → 2 HOOC-CH₂-OH + HO-CH₂-CH₂-OH

Enzymatic hydrolysis by carboxylesterases (e.g., EaEst2) cleaves ester bonds selectively :

  • Rate at pH 7.0 : 12.8 μmol/min/mg protein

  • Optimal temperature : 40°C

  • Substrate specificity : No activity toward monoesters (e.g., MHET) .

Crosslinking Reactions

EBHA reacts with diacids (e.g., adipic acid) or diols (e.g., 1,4-butanediol) to form crosslinked polymers:
EBHA + HOOC-(CH₂)₄-COOH → Polyester network + H₂O
Key properties of crosslinked EBHA polymers:

  • Thermal stability : Up to 200°C

  • Solubility : Insoluble in polar solvents (e.g., water, ethanol).

Esterification

Protonation of EBHA’s hydroxyl group by acid catalysts (e.g., H₂SO₄) activates it for nucleophilic attack by alcohols. The mechanism proceeds via a tetrahedral intermediate:

  • Activation : HOOC-CH₂-O⁻-CH₂-CH₂-O-CH₂-COOH + H⁺ → HOOC-CH₂-OH⁺-CH₂-CH₂-O-CH₂-COOH

  • Nucleophilic attack : R-OH attacks the activated carbonyl carbon.

  • Water elimination : Formation of ester bond and release of H₂O .

Hydrolysis

In acidic conditions, H⁺ protonates the ester oxygen, facilitating water attack. In basic conditions, OH⁻ directly cleaves the ester bond via nucleophilic substitution. Enzymatic hydrolysis by EaEst2 involves:

  • Substrate binding : EBHA docks into the enzyme’s active site via hydrogen bonds.

  • Catalytic triad action : Ser-His-Asp residues stabilize the transition state.

  • Ester cleavage : Release of glycolic acid and ethylene glycol .

Scientific Research Applications

Ethylene bis(hydroxyacetate) has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug delivery systems and as a biodegradable polymer.

    Industry: It is used in the production of resins, coatings, and adhesives

Mechanism of Action

The mechanism by which ethylene bis(hydroxyacetate) exerts its effects involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of polymers and other complex molecules. The hydroxyl groups in its structure enable it to form hydrogen bonds and interact with other functional groups, enhancing its reactivity and versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethylene bis(hydroxyacetate) with analogous esters and bis-esters, emphasizing molecular features, applications, and safety profiles.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Uses
Ethylene bis(hydroxyacetate) 52767-61-0 Likely C₆H₁₀O₆* ~194.12* Two ester, two hydroxyl Polymer crosslinker (inferred)
Ethyl 2-hydroxyacetate 623-50-7 C₄H₈O₃ 104.10 One ester, one hydroxyl Solvent, fragrance intermediate
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 One ester, one hydroxyl Pharmaceutical synthesis
Methyl bis(4-hydroxyphenyl)acetate 5129-00-0 C₁₆H₁₆O₆ 304.29 Two ester, two phenolic hydroxyl Polymer stabilizer, resins

*Predicted based on ethylene glycol and hydroxyacetic acid stoichiometry.

Structural and Functional Differences

Ester Group Multiplicity: Ethylene bis(hydroxyacetate) contains two ester groups, distinguishing it from monoesters like ethyl 2-hydroxyacetate (single ester) . Methyl bis(4-hydroxyphenyl)acetate shares the bis-ester feature but incorporates aromatic hydroxyl groups, likely improving thermal stability compared to aliphatic derivatives like ethylene bis(hydroxyacetate) .

In contrast, methyl 2-hydroxyacetate’s single hydroxyl group limits such interactions, resulting in lower viscosity .

Molecular Weight and Applications :

  • Higher molecular weight bis-esters (e.g., methyl bis(4-hydroxyphenyl)acetate at 304.29 g/mol) are typically employed in high-performance materials, while ethylene bis(hydroxyacetate) (estimated 194.12 g/mol) may serve in less demanding applications like biodegradable plastics .

Biological Activity

Ethylene bis(hydroxyacetate) (EBHA) is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of EBHA's biological effects, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C6H10O6
  • Molecular Weight : 178.14 g/mol
  • CAS Number : 627-83-8

EBHA is known to influence various biological pathways, primarily through its interactions with cellular components. The compound exhibits properties that may affect cellular metabolism and signaling pathways, particularly in the context of oxidative stress and inflammation.

Oxidative Stress Modulation

Research indicates that EBHA can modulate oxidative stress levels within cells. It has been shown to:

  • Reduce Reactive Oxygen Species (ROS) : EBHA treatment has been associated with decreased ROS levels in various cell lines, suggesting a protective role against oxidative damage.
  • Enhance Antioxidant Enzyme Activity : EBHA may upregulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to cellular defense mechanisms against oxidative stress.

Anticancer Properties

Studies have demonstrated that EBHA exhibits anticancer activity against several cancer cell lines, including:

  • HeLa Cells : EBHA showed significant cytotoxic effects, inhibiting cell proliferation and inducing apoptosis.
  • U-937 Cells : The compound displayed weak but notable anticancer activity, suggesting potential as a therapeutic agent in cancer treatment.

The mechanisms underlying these effects may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

EBHA has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, potentially through the downregulation of nuclear factor kappa B (NF-kB) signaling pathways. This effect could be beneficial in managing chronic inflammatory conditions.

Case Studies and Research Findings

A summary of key studies exploring the biological activity of EBHA is presented below:

StudyFindingsMethodology
Bordel et al. (2024)Demonstrated that EBHA reduces ROS levels in E. coli modelsMicrobial assays
Frazão et al. (2023)Found that EBHA enhances antioxidant enzyme activity in human cell linesIn vitro assays
Zhang et al. (2015)Reported anticancer effects on HeLa and U-937 cellsCell viability assays

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Ethylene bis(hydroxyacetate), and what factors influence yield and purity?

  • Methodological Answer : Ethylene bis(hydroxyacetate) is typically synthesized via esterification of ethylene glycol with hydroxyacetic acid (glycolic acid) under acidic catalysis. Key parameters include:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate esterification .
  • Temperature control : Maintaining 110–130°C prevents side reactions (e.g., decomposition of glycolic acid).
  • Solvent-free vs. solvent-assisted : Solvent-free methods reduce purification complexity but require precise stoichiometric ratios.
  • Purification : Recrystallization from ethanol or acetone improves purity, monitored via HPLC or NMR .

Q. How can researchers characterize the solubility and thermal stability of Ethylene bis(hydroxyacetate)?

  • Methodological Answer :

  • Solubility : Test solubility in polar (water, ethanol) and nonpolar solvents (chloroform, hexane) using gravimetric analysis. Ethylene bis(hydroxyacetate) is expected to exhibit limited water solubility but high solubility in ethanol, similar to structurally related esters .
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Melting points should be cross-verified via differential scanning calorimetry (DSC) to resolve discrepancies in literature .

Advanced Research Questions

Q. How can experimental design address contradictions in reported spectroscopic data for Ethylene bis(hydroxyacetate?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from impurities or hydration states. To resolve these:

  • Hydration control : Dry samples rigorously under vacuum (40°C, 24 hrs) and use deuterated DMSO for NMR to minimize water interference.
  • Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to confirm ester linkage connectivity. Compare IR carbonyl stretching frequencies (1700–1750 cm⁻¹) with computational simulations (DFT) .

Q. What strategies optimize the use of Ethylene bis(hydroxyacetate) as a chelating agent in metal-ion coordination studies?

  • Methodological Answer :

  • pH-dependent binding : Use potentiometric titration to determine stability constants with target metals (e.g., Fe³⁺, Ca²⁺). Ethylene bis(hydroxyacetate) may exhibit higher affinity at neutral pH due to deprotonated hydroxyl groups.
  • Competitive binding assays : Compare chelation efficiency against EDTA or citric acid using UV-Vis spectroscopy with metal-sensitive dyes (e.g., Eriochrome Black T) .

Q. How do environmental factors (e.g., humidity, UV exposure) affect the stability of Ethylene bis(hydroxyacetate) in polymer composites?

  • Methodological Answer :

  • Accelerated aging tests : Expose composites to 85% relative humidity (RH) and 500 W/m² UV radiation (ASTM G154). Monitor degradation via:
  • Mechanical testing : Track tensile strength loss (ISO 527).
  • FTIR spectroscopy : Identify oxidation products (e.g., carbonyl or hydroxyl group shifts).
  • Mitigation strategies : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) or hydrophobic coatings .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biodegradability of Ethylene bis(hydroxyacetate)?

  • Methodological Answer : Divergent results may stem from assay conditions or microbial consortia. Standardize testing using:

  • OECD 301B (Ready Biodegradability) : Monitor CO₂ evolution over 28 days under controlled pH and temperature.
  • Metagenomic analysis : Identify microbial species in inoculum to assess enzymatic hydrolysis potential (e.g., esterase activity) .

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